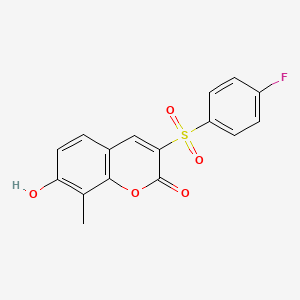

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Description

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-fluorobenzenesulfonyl group at position 3, a hydroxyl group at position 7, and a methyl substituent at position 8 of the coumarin core. This compound is of interest in medicinal chemistry due to coumarins' established roles as enzyme inhibitors, particularly in the context of carbonic anhydrases (hCAs) .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-9-13(18)7-2-10-8-14(16(19)22-15(9)10)23(20,21)12-5-3-11(17)4-6-12/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXVXAYNUIDLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the 4-fluorobenzenesulfonyl group. The hydroxyl and methyl groups are then added through specific reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the chromenone core or the sulfonyl group.

Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in various substituted derivatives .

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

Mechanistic Insights :

- The sulfonyl group in the target compound may interact with hydrophilic residues (e.g., Thr200 in hCA XII), similar to sulfonamide inhibitors .

- Amino groups (e.g., in ) facilitate electrostatic interactions with catalytic zinc, while trifluoromethyl groups (e.g., in ) enhance hydrophobic binding .

Physicochemical Properties

| Property | Target Compound | Compound | Compound | Compound |

|---|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.1 | 3.5 | 1.9 |

| Solubility (mg/mL) | ~0.05* | ~0.1 | ~0.01 | ~0.2 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |

*Estimated based on substituent hydrophobicity.

Key Trends :

- The sulfonyl group reduces lipophilicity (LogP) compared to the trifluoromethyl group in but increases it relative to amino-substituted analogs .

- Lower solubility of the target compound may necessitate formulation adjustments for in vivo applications.

Biological Activity

3-(4-Fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one, a derivative of coumarin, exhibits significant biological activity due to its structural characteristics. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, including its mechanisms of action, related case studies, and synthesized data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H15FNO4S

- Molecular Weight : 353.37 g/mol

The structural features include:

- A coumarin backbone , which is essential for its biological activities.

- A fluorobenzenesulfonyl group , enhancing lipophilicity and potentially improving interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Antioxidant Activity : The hydroxyl group in the coumarin structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various assays. Below is a summary table of key findings from recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals |

Case Studies

-

Anticancer Activity :

A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, particularly in breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. -

Antimicrobial Efficacy :

In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µM against S. aureus. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains. -

Antioxidant Properties :

The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound effectively reduced oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.